molecular formula C24H19N5O B3209416 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide CAS No. 1058482-03-3

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B3209416
CAS No.: 1058482-03-3
M. Wt: 393.4 g/mol
InChI Key: JRUQENRHMQVMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide (referred to as C1632 or Lin28-1632) is a small-molecule inhibitor of LIN28, a RNA-binding protein implicated in cancer stem cell (CSC) maintenance and immune evasion . Its structure comprises:

  • A triazolo[4,3-b]pyridazine core with a methyl group at position 2.
  • A naphthalen-1-yl acetamide moiety linked to a phenyl ring at position 6 of the heterocycle.

Mechanism of Action:
C1632 disrupts the interaction between LIN28 and the let-7 microRNA family, restoring let-7-mediated differentiation of CSCs and reducing tumorsphere formation . Additionally, it downregulates PD-L1, an immune checkpoint protein, demonstrating dual antitumor activity .

Properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O/c1-16-26-27-23-13-12-22(28-29(16)23)19-9-5-10-20(14-19)25-24(30)15-18-8-4-7-17-6-2-3-11-21(17)18/h2-14H,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUQENRHMQVMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide, also known as N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS Number: 108825-65-6), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties and therapeutic potential.

  • IUPAC Name : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • Molecular Formula : C₁₅H₁₅N₅O
  • Molecular Weight : 281.319 g/mol
  • Melting Point : 200–201 °C

Biological Activity Overview

Recent studies have highlighted various biological activities associated with triazole derivatives. The specific compound has been evaluated for its potential anti-cancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with triazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro studies have shown that related triazole compounds demonstrate cytotoxicity against breast cancer cell lines (e.g., MCF-7). For example, analogs of triazoles exhibited IC50 values ranging from 0.39 to 3.16 μM against MCF-7 cells .
CompoundCell LineIC50 (μM)
Compound 4bMCF-73.16
Compound 4cMCF-72.74
Compound 6aMCF-70.39

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties:

  • Mechanism of Action : These compounds may inhibit fungal and bacterial growth through interference with nucleic acid synthesis or enzyme inhibition.

Mechanistic Studies

Docking studies and molecular interaction analyses have been conducted to elucidate the binding affinities of this compound to target proteins involved in cancer proliferation and microbial resistance mechanisms.

Case Studies

  • Case Study on Anticancer Effects :
    • A study synthesized a series of triazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
  • Case Study on Antimicrobial Effects :
    • Another investigation focused on the antimicrobial efficacy of triazole derivatives against pathogenic bacteria. Results showed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name/ID Structural Features Target/Mechanism Biological Activity References
C1632 (Target Compound) Naphthalen-1-yl acetamide, 3-methyl-triazolo-pyridazine LIN28 inhibitor Reduces tumorspheres, downregulates PD-L1, inhibits tumor growth in vivo
6a () Phenyl, naphthalen-1-yloxy-methyl triazole Not specified Synthetic intermediate; no reported bioactivity
6b () 2-Nitrophenyl substitution on acetamide Not specified Synthetic intermediate; nitro group may enhance reactivity
6m () 4-Chlorophenyl substitution Not specified Synthetic intermediate; chlorine improves lipophilicity
2-(4-Ethoxyphenyl)... () Ethoxyphenyl acetamide, triazolo-pyridazine Not specified Unknown bioactivity; ethoxy group may improve solubility
E-4b () Benzoylamino-propenoic acid, triazolo-pyridazine Not specified Structural analog with potential kinase inhibition (inferred from pyridazine core)
Key Observations:
  • Substituent Effects: Naphthalen-1-yl in C1632 enhances aromatic stacking interactions with LIN28, critical for target engagement . Nitro (6b) and chloro (6m) groups in analogs improve electrophilicity but may reduce metabolic stability.

Pharmacological and Functional Comparisons

LIN28-Targeting Compounds:

C1632 is distinct in its validated LIN28 inhibition and dual antitumor effects:

  • Differentiation Induction : Rescues let-7 function, promoting CSC differentiation .
  • Immune Modulation : Downregulates PD-L1, sensitizing tumors to immune attack .

In contrast, compounds like 6a-m and 7a-m () lack reported LIN28 activity, suggesting their utility lies in other pathways or as intermediates.

Multifunctional Antitumor Potential:

C1632’s ability to simultaneously target CSCs and immune checkpoints is unique among analogs. For example, C4019 () targets sulfamoyl pathways but lacks LIN28 specificity, while C1243 () is a chromeno-pyrazole derivative with unrelated mechanisms.

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

StepIntermediateReaction ConditionsYield (%)Purity (HPLC)
1Triazolopyridazine coreCu(OAc)₂, t-BuOH/H₂O, RT65–7590%
2Naphthalene-acetamideDMF, HATU, DIPEA, 0°C → RT50–6085%

Q. Table 2. Biological Activity Profile

Assay TypeTargetIC₅₀ (nM)Cellular EC₅₀ (μM)Reference
BRD4 BD1In vitro12 ± 30.8 (MV4-11 cells)
Lin-28/let-7Tumorsphere assayN/A5.2 (HCT116 CSCs)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.